N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the phenyl and phenylethyl groups: This step often involves nucleophilic substitution reactions.
Introduction of the sulfanyl group: This can be done using thiol reagents under mild conditions.
Final coupling with the propanamide moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification steps: Employing techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Introduction of new functional groups like halides or alkyl groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
- 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione compound with 2,7-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
- Methyl Prednisolone Hemisuccinate Related Compound D
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C29H32N4O3S |
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Molecular Weight |
516.7 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C29H32N4O3S/c1-21(28(34)30-19-18-23-14-16-25(35-2)26(20-23)36-3)37-29-32-31-27(17-15-22-10-6-4-7-11-22)33(29)24-12-8-5-9-13-24/h4-14,16,20-21H,15,17-19H2,1-3H3,(H,30,34) |
InChI Key |
RGGODIDLDUHEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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